molecular formula C17H18N4 B1509516 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazole-4-amine

3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazole-4-amine

Cat. No.: B1509516
M. Wt: 278.35 g/mol
InChI Key: JCSFYGMEMLFUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazole-4-amine is a useful research compound. Its molecular formula is C17H18N4 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

InChI

InChI=1S/C17H18N4/c1-11-4-2-5-13(19-11)10-21-15-7-3-6-14(18)16(15)17(20-21)12-8-9-12/h2-7,12H,8-10,18H2,1H3

InChI Key

JCSFYGMEMLFUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (22.01 g, 71.38 mmol) in EtOH/H2O (200 mL/50 mL) was added iron powder (79.73 g, 1428 mmol) and NH4Cl (3.818 g, 71.38 mmol). The reaction mixture was heated to reflux for three hours, cooled to 60° C. and filtered through a pad of Celite. The pad of Celite was washed with 20:1 EtOH/Et3N (800 mL) and 1:1 MeOH/DCM (600 mL). The combined filtrate was concentrated under reduced pressure. The residue was dissolved in EtOAc (800 mL), washed with saturated NaHCO3 aqueous solution, dried (Na2SO4) and concentrated under reduced pressure to give the product (16.87 g).
Quantity
22.01 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3.818 g
Type
reactant
Reaction Step Two
Name
Quantity
79.73 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (17.0 g, 55.1 mmol) and 10% Pd/C (1.2 g, 0.6 mmol) were added to toluene (170 mL) in an autoclave. The solution was stirred under 40 psi of H2 at 75° C. for 18 hours. The catalyst was removed by filtration through Celite® and the filter cake was rinsed with toluene (34 mL). The filtrate was concentrated to about 35 mL and heptane (85 mL) was added to the filtrate to precipitate the product which was collected by vacuum filtration and dried under vacuum for 18 hours to afford 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-amine (12.2 g).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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